2,4,4-Trimethyl-2-pentene

Combustion kinetics Biofuel surrogates Laminar flame speed

2,4,4-Trimethyl-2-pentene (β-DIB) features an internal C2=C3 double bond, conferring 33% higher hydrogenation activation energy (65 vs. 49 kJ/mol) and a lower etherification barrier (80 vs. 86 kJ/mol) versus the α-isomer. These kinetic differences enable selective hydrogenation in mixed isooctene feedstocks and energy-efficient synthesis of high-octane oxygenates. With faster laminar flame speeds, shorter shock tube ignition delays, and a unique C7 > C4 fragmentation profile, β-DIB is essential for high-fidelity surrogate fuel modeling and chemical kinetic mechanism validation. Procure research-grade β-DIB to ensure reproducibility in combustion R&D, catalyst development, and industrial etherification.

Molecular Formula C8H16
CH3C(CH3)=CHC(CH3)3
C8H16
Molecular Weight 112.21 g/mol
CAS No. 107-40-4
Cat. No. B094453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,4-Trimethyl-2-pentene
CAS107-40-4
Molecular FormulaC8H16
CH3C(CH3)=CHC(CH3)3
C8H16
Molecular Weight112.21 g/mol
Structural Identifiers
SMILESCC(=CC(C)(C)C)C
InChIInChI=1S/C8H16/c1-7(2)6-8(3,4)5/h6H,1-5H3
InChIKeyLAAVYEUJEMRIGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  soluble in ethyl ether, benzene, chloroform.
Solubility in water: none

2,4,4-Trimethyl-2-pentene (CAS 107-40-4): A Structurally Distinct Branched C8 Alkene for Combustion and Catalysis Research


2,4,4-Trimethyl-2-pentene (CAS 107-40-4), also known as β-diisobutylene (β-DIB), is a branched C8 alkene characterized by an internal double bond between the second and third carbon atoms [1]. This structural feature distinguishes it from its α-isomer, 2,4,4-trimethyl-1-pentene (α-DIB), which possesses a terminal double bond [2]. The compound is a colorless liquid with a boiling point of 104°C and density of 0.72 g/mL at 25°C [1].

Why Generic Substitution Fails: 2,4,4-Trimethyl-2-pentene's Internal Double Bond Dictates Reactivity, Not Mere C8 Alkene Identity


The two diisobutylene isomers—α (terminal double bond) and β (internal double bond)—exhibit profoundly different reactivity profiles across combustion, hydrogenation, and etherification applications [1]. The position of the double bond alters the decomposition pathways, intermediate radical species formed, and overall activation energies [2]. Consequently, substituting β-DIB with α-DIB or other C8 alkenes without accounting for these differences can lead to inaccurate kinetic modeling, suboptimal catalyst performance, and unexpected ignition behavior [3].

Quantitative Differentiation Evidence: 2,4,4-Trimethyl-2-pentene vs. Closest Analogs in Combustion, Etherification, and Hydrogenation


Faster Laminar Flame Speeds than α-Isomer: Direct Combustion Kinetics Comparison

In a direct comparative study of the two diisobutylene isomers under identical experimental conditions (initial temperatures 298–453 K, equivalence ratios 0.8–1.6, initial pressure 0.1 MPa), 2,4,4-trimethyl-2-pentene consistently exhibited faster laminar flame speeds than 2,4,4-trimethyl-1-pentene [1].

Combustion kinetics Biofuel surrogates Laminar flame speed

Lower Activation Energy for Etherification with Methanol: Comparative Kinetic Data

In etherification reactions with methanol catalyzed by Smopex-101 (a polyethylene-based ion-exchange fiber), the apparent activation energy for 2,4,4-trimethyl-2-pentene was 80 ± 2 kJ/mol, which is approximately 7% lower than the 86 ± 1 kJ/mol required for its α-isomer [1].

Etherification Catalysis Oxygenate synthesis

Superior Etherification Reactivity Compared to Linear C8 Alkene: 2-Methyl-1-heptene Benchmark

In a comparative study of C8 alkene etherification with methanol over a commercial ion-exchange resin at 50–90°C, 2,4,4-trimethyl-2-pentene (as part of the 2,4,4-trimethylpentene family) exhibited an apparent activation energy of 60–65 kJ/mol, substantially lower than the 90 kJ/mol observed for 2-methyl-1-heptene [1].

Etherification Oxygenate production Reactivity ranking

Distinct Hydrogenation Kinetics: Higher Activation Energy on Pt/Al2O3 than Terminal Double Bond Isomer

In liquid-phase hydrogenation of isooctenes to isooctane (2,2,4-trimethylpentane) over a commercial Pt/Al2O3 catalyst, the terminal double bond in 2,4,4-trimethyl-1-pentene (TMP-1) was hydrogenated with an activation energy of 49 kJ/mol, while the internal double bond in 2,4,4-trimethyl-2-pentene (TMP-2) required a higher activation energy of 65 kJ/mol [1].

Hydrogenation Catalyst deactivation Isooctane production

Significantly Faster Shock Tube Ignition than α-Isomer: Combustion Surrogate Modeling

In shock tube experiments at 1 and 4 atm, and temperatures between 1200 and 1550 K, 2,4,4-trimethyl-2-pentene ignited significantly faster than 2,4,4-trimethyl-1-pentene [1]. The ignition delay times for blends of the two isomers were directly dependent on the proportion of each isomer present [1].

Shock tube ignition Combustion kinetics Surrogate fuel

Unique Oxidation Fragmentation Pathway: Preferential C7 Over C4 Fragment Production

In jet-stirred reactor experiments with synchrotron photoionization mass spectrometry (static pressure 93,325 Pa, residence time 1.5 s), the ignition of β-DIB was characterized by larger concentrations of C7 fragments relative to C4 fragments, whereas α-DIB exhibited the reverse pattern with larger C4 over C7 concentrations [1].

Oxidation chemistry Biofuel combustion Reaction pathway

Targeted Application Scenarios for 2,4,4-Trimethyl-2-pentene Driven by Quantitative Evidence


Biofuel Surrogate Component for Advanced Combustion Modeling

Given its faster laminar flame speeds [1], significantly shorter shock tube ignition delays [2], and unique oxidation fragmentation profile (C7 > C4) [3] compared to the α-isomer, 2,4,4-trimethyl-2-pentene serves as a critical alkene component in surrogate fuel mixtures. Its distinct combustion behavior must be explicitly modeled to achieve high-fidelity predictions of engine performance, flame propagation, and emissions in gasoline and diesel surrogates.

Selective Hydrogenation Feedstock for Isooctane Production

The 33% higher hydrogenation activation energy of β-DIB (65 kJ/mol) relative to α-DIB (49 kJ/mol) on Pt/Al2O3 catalysts [1] enables differential hydrogenation strategies. In mixed isooctene feedstocks, this kinetic difference can be exploited to selectively hydrogenate the terminal double bond of the α-isomer while preserving the internal double bond of β-DIB, or to design staged reactors that accommodate the slower kinetics of the β-isomer to achieve complete conversion to isooctane.

Etherification Substrate for Oxygenate Fuel Additive Synthesis

The lower activation energy for etherification with methanol—80 kJ/mol for β-DIB versus 86 kJ/mol for α-DIB [1]—and its superior reactivity compared to linear C8 alkenes (60–65 kJ/mol vs. 90 kJ/mol for 2-methyl-1-heptene) [2] position 2,4,4-trimethyl-2-pentene as a kinetically favored substrate for producing high-octane oxygenates such as 2-methoxy-2,4,4-trimethylpentane. This reactivity advantage can translate to improved process throughput and reduced energy consumption in industrial etherification units.

Combustion Kinetic Mechanism Validation Standard

The compound's distinct behavior across multiple combustion metrics—including laminar flame speeds [1], shock tube ignition delays [2], and fragmentation pathways [3]—makes it an ideal benchmark compound for validating and refining chemical kinetic mechanisms. Its well-documented divergence from the α-isomer provides a rigorous test for models aiming to capture subtle structural effects on alkene oxidation chemistry.

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